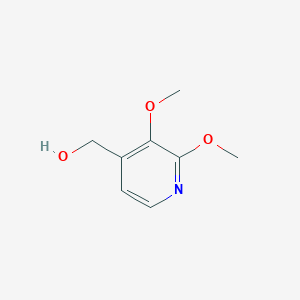

(2,3-Dimethoxypyridin-4-yl)methanol

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, with their versatile six-membered heterocyclic structure, containing one nitrogen atom, lending itself to a vast array of applications. wisdomlib.orgresearchgate.net These compounds are not only prevalent in natural products like certain vitamins and alkaloids but are also fundamental building blocks in medicinal chemistry and materials science. nih.govajrconline.org The incorporation of a pyridine nucleus is a widely used strategy in drug discovery, as it can enhance the solubility and bioavailability of molecules. ajrconline.orgresearchgate.net The unique electronic properties of the pyridine ring, which can be readily functionalized, make it an invaluable scaffold for developing novel therapeutic agents and functional materials. nih.govnih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

Overview of Methoxylated Pyridine Scaffolds in Synthetic Chemistry

The introduction of methoxy (B1213986) groups onto the pyridine ring creates a class of compounds known as methoxylated pyridines, which are of significant interest in synthetic chemistry. These scaffolds serve as crucial intermediates in the synthesis of more complex molecules. The presence and position of the methoxy groups can significantly influence the reactivity of the pyridine ring, directing further chemical transformations. In medicinal chemistry, the inclusion of a methoxypyridine motif has been shown to improve the pharmacological properties of drug candidates, such as their ability to cross the blood-brain barrier and their efficacy in targeting specific biological pathways. This has led to the development of novel therapeutics, for instance, in the area of gamma-secretase modulators for neurodegenerative diseases. nih.gov

Structural Context of (2,3-Dimethoxypyridin-4-yl)methanol within Substituted Pyridine Systems

This compound is a specific substituted pyridine that features two methoxy groups at the 2 and 3 positions and a methanol (B129727) group at the 4 position. This particular arrangement of substituents creates a unique electronic and steric environment on the pyridine ring, influencing its chemical behavior and potential applications. The presence of the electron-donating methoxy groups can increase the electron density of the ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. The hydroxymethyl group at the 4-position provides a reactive handle for further synthetic modifications, allowing for the construction of more elaborate molecular architectures. This compound is a valuable building block for creating a diverse range of more complex pyridine derivatives with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2,3-dimethoxypyridin-4-yl)methanol |

InChI |

InChI=1S/C8H11NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 |

InChI Key |

WTOMEAAZZRFJFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1OC)CO |

Origin of Product |

United States |

Chemical Transformations and Derivatization Reactions of 2,3 Dimethoxypyridin 4 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol functionality in (2,3-Dimethoxypyridin-4-yl)methanol is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, halides, ethers, and esters.

Selective Oxidation Reactions to Carbonyl Compounds or Carboxylic Acids

The selective oxidation of the hydroxymethyl group in this compound can yield either the corresponding aldehyde, 2,3-dimethoxypyridine-4-carbaldehyde, or the carboxylic acid, 2,3-dimethoxypyridine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. For the oxidation to carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity is expected to be analogous to other pyridylmethanols. The electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring may influence the reactivity of the hydroxymethyl group and the stability of the resulting carbonyl compounds.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Product | Reagent | Reaction Type |

| This compound | 2,3-Dimethoxypyridine-4-carbaldehyde | PCC, PDC, Dess-Martin Periodinane | Selective Oxidation |

| This compound | 2,3-Dimethoxypyridine-4-carboxylic acid | KMnO4, Jones Reagent | Complete Oxidation |

Halogenation of the Methanol (B129727) Moiety

The hydroxyl group of this compound can be replaced by a halogen atom, such as chlorine or bromine, to form the corresponding 4-(halomethyl)-2,3-dimethoxypyridine. This transformation is crucial for introducing a good leaving group, enabling subsequent nucleophilic substitution reactions.

A common reagent for the chlorination of alcohols is thionyl chloride (SOCl₂). wikipedia.orgyoutube.comlibretexts.org The reaction typically proceeds with the formation of an intermediate chlorosulfite ester, which then undergoes nucleophilic attack by the chloride ion. The use of a base like pyridine can influence the reaction mechanism and stereochemistry. youtube.com

For bromination, reagents such as N-bromosuccinimide (NBS) are frequently used. nih.gov The bromination of methyl groups on dihydropyridine (B1217469) rings has been demonstrated using NBS in solvents like methanol or chloroform. nih.gov

Table 2: Potential Halogenation Reactions of this compound

| Starting Material | Product | Reagent | Reaction Type |

| This compound | 4-(Chloromethyl)-2,3-dimethoxypyridine | Thionyl chloride (SOCl₂) | Chlorination |

| This compound | 4-(Bromomethyl)-2,3-dimethoxypyridine | N-Bromosuccinimide (NBS) | Bromination |

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers or esterification to yield esters. These reactions are fundamental for modifying the properties and reactivity of the parent molecule.

Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed condensation with another alcohol can also lead to ether formation.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or a coupling agent. researchgate.netmanchester.ac.uk Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to be effective for the esterification of carboxylic acids with alcohols. researchgate.net

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions on its halogenated analogues.

Nucleophilic Substitution Reactions on the Pyridine Nucleus

The methoxy groups on the pyridine ring are potential leaving groups that can be displaced by strong nucleophiles, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. researchgate.netyoutube.com Nucleophilic aromatic substitution (SNAr) reactions on methoxypyridines have been reported. For instance, the amination of dimethoxypyridines using sodium hydride and an amine has been demonstrated, where a methoxy group is displaced by the amine. ntu.edu.sg The regioselectivity of such substitutions can be influenced by the position of the methoxy groups and the nature of the nucleophile. In some cases, sequential amination of dimethoxypyridines is possible. ntu.edu.sg

Table 3: Examples of Nucleophilic Substitution on Dimethoxypyridine Systems

| Substrate | Nucleophile | Product | Reference |

| 2,6-Dimethoxypyridine | Piperidine | 2-Piperidin-1-yl-6-methoxypyridine | ntu.edu.sg |

| 3-Methoxypyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling on halogenated analogues)

To participate in metal-catalyzed cross-coupling reactions, the pyridine ring of this compound must first be halogenated. The resulting halopyridine can then undergo reactions like the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.govlibretexts.orgnih.gov

For instance, a 4-halo derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl substituents at the 4-position of the pyridine ring. nih.govrsc.orgrsc.org The reactivity in Suzuki-Miyaura coupling generally follows the order I > Br > Cl for the halogen leaving group. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling reaction. libretexts.orgnih.gov

Table 4: General Scheme for Suzuki-Miyaura Coupling of a Halogenated Analogue

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 4-Halo-2,3-dimethoxypyridin-4-yl)methanol | R-B(OH)₂ | Pd catalyst, Base | 4-R-(2,3-Dimethoxypyridin-4-yl)methanol |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.com However, the presence of two electron-donating methoxy groups at the C-2 and C-3 positions significantly activates the ring towards substitution. The directing influence of these substituents, along with the inherent reactivity of the pyridine nucleus, dictates the regioselectivity of these reactions.

The methoxy groups at C-2 and C-3 are ortho, para-directing. libretexts.org Considering the deactivating effect of the pyridine nitrogen, which directs incoming electrophiles primarily to the C-3 and C-5 positions, the most likely position for electrophilic attack on this compound is the C-5 position. This position is para to the C-2 methoxy group and ortho to the C-3 methoxy group, and meta to the ring nitrogen, making it the most electronically enriched and sterically accessible site.

Table 1: Postulated Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | Major Product |

| Chlorination | Cl₂, Lewis Acid | (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol |

| Nitration | HNO₃, H₂SO₄ | (5-Nitro-2,3-dimethoxypyridin-4-yl)methanol |

| Bromination | Br₂, Lewis Acid | (5-Bromo-2,3-dimethoxypyridin-4-yl)methanol |

| Acylation | RCOCl, AlCl₃ | (5-Acyl-2,3-dimethoxypyridin-4-yl)methanol |

Cyclization and Ring-Forming Reactions Utilizing the Pyridine Scaffold

The functional groups of this compound and its derivatives serve as versatile handles for the construction of fused heterocyclic systems. The hydroxymethyl group can be readily converted to a more reactive leaving group, such as a halomethyl group, facilitating intramolecular or intermolecular cyclization reactions. For instance, treatment with thionyl chloride can yield the corresponding 4-(chloromethyl) derivative, a key intermediate for building fused rings.

Although specific examples starting from this compound are not extensively documented, general strategies for the synthesis of furo[2,3-b]pyridines and thieno[2,3-b]pyridines from substituted pyridines can be applied. nih.govmdpi.comresearchgate.net For example, a derivative of this compound where the hydroxymethyl group is converted to a suitable nucleophile or electrophile could undergo cyclization with an appropriate reaction partner.

One plausible strategy involves the conversion of the hydroxymethyl group to a chloromethyl group, followed by reaction with a dinucleophile to construct a new fused ring. Another approach could involve the introduction of a substituent at the C-5 position that can participate in a cyclization reaction with the C-4 hydroxymethyl group or its derivative.

Table 2: Proposed Cyclization Reactions from Derivatives of this compound

| Starting Material Derivative | Reaction Partner/Conditions | Fused Ring System |

| (5-Amino-2,3-dimethoxypyridin-4-yl)methanol | Phosgene or equivalent | Pyrido[5,4-d]oxazolone |

| (4-Chloromethyl-2,3-dimethoxypyridin) | Sodium sulfide | Thieno[3,4-c]pyridine |

| (2,3-Dimethoxy-5-hydroxypyridin-4-yl)methanol | Diethyl malonate | Furo[2,3-b]pyridinone |

Reactivity of Methoxy Groups and Related Functionalizations

The two methoxy groups at the C-2 and C-3 positions are susceptible to cleavage under strong acidic or nucleophilic conditions to yield the corresponding hydroxypyridine derivatives. The selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions employed.

Common reagents for O-demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). chem-station.com The relative ease of cleavage of the two methoxy groups in this compound would be influenced by their electronic environment. The C-2 methoxy group, being ortho to the electron-withdrawing nitrogen, might be more susceptible to cleavage under certain conditions compared to the C-3 methoxy group. However, chelation effects involving the hydroxymethyl group could also play a role in directing the regioselectivity of demethylation.

Selective demethylation can provide access to valuable intermediates for further functionalization, such as the synthesis of fused heterocyclic systems or the introduction of other functional groups.

Table 3: Potential Demethylation Reactions of this compound

| Reagents and Conditions | Potential Products |

| BBr₃ (1 equivalent), low temperature | (2-Hydroxy-3-methoxypyridin-4-yl)methanol and/or (3-Hydroxy-2-methoxypyridin-4-yl)methanol |

| Excess HBr, heat | (2,3-Dihydroxypyridin-4-yl)methanol |

| Strong nucleophile (e.g., thiolates) | Mono- or di-demethylated products |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity and spatial relationships within the (2,3-Dimethoxypyridin-4-yl)methanol molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the two methoxy (B1213986) groups, and the protons of the hydroxymethyl substituent.

The pyridine ring contains two protons, H-5 and H-6, which are expected to appear as distinct doublets due to coupling with each other. The electron-donating methoxy groups and the hydroxymethyl group influence their chemical shifts. The two methoxy groups (-OCH₃) at positions 2 and 3 would each produce a sharp singlet, likely with different chemical shifts due to their distinct electronic environments. The hydroxymethyl group (-CH₂OH) gives rise to two signals: a singlet or triplet for the methylene (B1212753) protons (-CH₂) and a broad singlet for the hydroxyl proton (-OH), the latter of which can exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | ~8.1-8.3 | Doublet (d) |

| H-5 (Pyridine) | ~7.0-7.2 | Doublet (d) |

| -CH₂ (Hydroxymethyl) | ~4.6-4.8 | Singlet (s) |

| -OCH₃ (at C-2) | ~3.9-4.1 | Singlet (s) |

| -OCH₃ (at C-3) | ~3.8-4.0 | Singlet (s) |

| -OH (Hydroxymethyl) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The molecule possesses eight unique carbon atoms, and therefore, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. researchgate.net

The five carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents. The carbons directly attached to the oxygen atoms (C-2, C-3, and the hydroxymethyl C) are expected to be significantly deshielded and appear at lower fields. The two methoxy carbons will appear as sharp signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-3 | ~155-157 |

| C-6 | ~148-150 |

| C-4 | ~140-142 |

| C-5 | ~108-110 |

| -CH₂ (Hydroxymethyl) | ~60-62 |

| -OCH₃ (at C-2) | ~55-57 |

| -OCH₃ (at C-3) | ~54-56 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the H-5 and H-6 signals to their corresponding C-5 and C-6 signals, and the methylene protons to the hydroxymethyl carbon.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov The spectra for this compound are expected to show characteristic bands for the O-H, C-H, C-O, and pyridine ring vibrations.

O-H Stretch : A broad and strong absorption band in the FTIR spectrum, typically around 3400-3200 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding. nih.gov

C-H Stretch : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and hydroxymethyl groups will appear just below 3000 cm⁻¹. researchgate.net

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. longdom.org

C-O Stretch : Strong bands corresponding to C-O stretching are expected. The aromatic ether C-O stretch from the methoxy groups and the alcohol C-O stretch will appear in the 1250-1000 cm⁻¹ region. researchgate.net

Table 3: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | FTIR | 3400-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | FTIR/Raman | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | FTIR/Raman | 2980-2850 | Medium-Strong |

| C=C, C=N Stretch (Pyridine Ring) | FTIR/Raman | 1600-1450 | Medium-Strong |

| C-O Stretch (Aryl Ether & Alcohol) | FTIR | 1250-1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. Using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, the exact mass of the protonated molecule [M+H]⁺ can be measured. kobv.de

For this compound, the molecular formula is C₈H₁₁NO₃. The theoretical (monoisotopic) mass of this compound can be calculated with high precision. HRMS analysis would provide an experimental mass value that matches the theoretical value to within a few parts per million (ppm), thus unequivocally confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Theoretical Exact Mass [M] | 169.0739 g/mol |

| Theoretical m/z [M+H]⁺ | 170.0811 |

| Expected Experimental m/z | ~170.0811 ± 0.0005 |

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique requires growing a high-quality single crystal of the compound.

The diffraction of X-rays by the crystal lattice allows for the calculation of an electron density map, from which the exact positions of all non-hydrogen atoms can be determined. preprints.org This analysis yields a wealth of structural information, including:

Definitive confirmation of connectivity and stereochemistry.

Precise bond lengths and bond angles.

Torsional angles , which describe the conformation of the molecule.

Crystal packing information , revealing intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the pyridine nitrogen of another) and π-π stacking of the pyridine rings. creative-biostructure.com

The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ). This provides the most complete and unambiguous picture of the molecule's structure in its crystalline form.

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A Hirshfeld surface analysis of this compound would provide quantitative insights into the intermolecular interactions that govern its crystal packing. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of close contacts between neighboring molecules.

Table 1: Hypothetical Hirshfeld Surface Interaction Contributions for this compound

| Interaction Type | Percentage Contribution |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

Conformational Analysis and Torsional Strain within the Crystal Lattice

The conformation of this compound in the solid state would be determined by a combination of intramolecular and intermolecular forces. Of particular interest would be the torsional angles involving the methoxy and methanol (B129727) substituents relative to the pyridine ring. These angles would reveal any deviation from planarity and indicate the presence of steric or torsional strain.

X-ray crystallography data would provide the precise bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. Analysis of these parameters would elucidate the preferred spatial arrangement of the functional groups. For instance, the orientation of the hydroxymethyl group and the two methoxy groups could be influenced by the formation of intramolecular hydrogen bonds or by crystal packing effects that minimize steric hindrance. The degree of torsional strain could be inferred by comparing the observed torsion angles to idealized, strain-free values.

Table 2: Hypothetical Torsional Angle Data for this compound

| Torsional Angle | Value (°) |

| C2-C3-O-CH3 (methoxy 1) | Data not available |

| C3-C2-O-CH3 (methoxy 2) | Data not available |

| C3-C4-C(H2)-OH (methanol) | Data not available |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The UV-Vis absorption spectrum of this compound would reveal information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, is expected to exhibit π → π* transitions. The presence of the methoxy and hydroxymethyl substituents, which are auxochromes, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy molecular orbitals (like non-bonding n orbitals or bonding π orbitals) to higher energy anti-bonding orbitals (π). For this compound, one would anticipate observing characteristic absorption bands corresponding to both n → π and π → π* transitions. The n → π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, are typically weaker in intensity than the π → π* transitions. The solvent used for the analysis could also influence the position of these absorption bands.

Table 3: Hypothetical UV-Vis Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| π → π | Data not available | Data not available | Data not available |

| n → π | Data not available | Data not available | Data not available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. These calculations would provide a foundational understanding of (2,3-Dimethoxypyridin-4-yl)methanol.

A geometry optimization performed using DFT would yield the most stable three-dimensional arrangement of the atoms in this compound. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency analysis on the optimized geometry would confirm that the structure is a true minimum on the potential energy surface and predict its infrared (IR) and Raman spectra. This theoretical spectrum could then be used to interpret and validate experimental spectroscopic data. chemscene.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. From the HOMO and LUMO energies, other important reactivity descriptors such as chemical hardness (resistance to change in electron distribution) and the electrophilicity index (a measure of electrophilic character) can be calculated.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table would typically present the calculated energy values for the HOMO, LUMO, the resulting energy gap, and derived properties like chemical hardness and the electrophilicity index for this compound. However, the necessary source data from a specific DFT study on this compound is not available.

| Parameter | Symbol | Formula | Typical Units | Value for this compound |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | eV | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | eV | Data not available |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | eV | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | eV | Data not available |

| Electrophilicity Index | ω | μ2 / (2η) where μ ≈ -(EHOMO+ELUMO)/2 | eV | Data not available |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the electronegative oxygen and nitrogen atoms and the hydroxyl proton.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While DFT focuses on static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would reveal its conformational landscape, showing how the molecule flexes and changes shape at a given temperature. Furthermore, by simulating the molecule in a solvent like water, MD can provide detailed insights into solute-solvent interactions, such as the formation and dynamics of hydrogen bonds, which are critical to its solubility and behavior in biological systems.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the transition states—the highest energy points along the reaction pathway. By calculating the activation energies, researchers can predict the feasibility and kinetics of potential reactions involving this compound, such as its oxidation or its participation in esterification reactions. This analysis provides a molecular-level understanding of reaction selectivity and mechanisms.

Computational Validation and Reconciliation with Experimental Spectroscopic and Structural Data

A crucial step in computational research is the validation of theoretical results against experimental data. For this compound, the calculated vibrational frequencies from DFT could be compared to an experimental FT-IR spectrum. Similarly, calculated NMR chemical shifts could be correlated with experimental ¹H and ¹³C NMR data. Good agreement between theoretical and experimental data lends confidence to the computational model and allows for a more robust interpretation of the molecule's properties.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The unique arrangement of methoxy (B1213986) and methanol (B129727) substituents on the pyridine (B92270) ring makes (2,3-Dimethoxypyridin-4-yl)methanol a highly valuable intermediate in multi-step synthesis. Its functional groups offer multiple reaction sites that can be selectively manipulated to build intricate molecular frameworks. The compound serves as a key component in the synthesis of advanced pharmaceutical candidates, such as the less toxic and more potent analogues of Bedaquiline, a prominent anti-tuberculosis drug nih.gov. In the synthesis of these complex diarylquinoline structures, a related derivative, (3-(ethoxymethoxy)-2,6-dimethoxypyridin-4-yl)methanol, is employed as a crucial building block, highlighting the importance of this substituted pyridine methanol scaffold in constructing highly functionalized molecules nih.gov.

While direct synthesis of pyridine-oxadiazole systems from this compound is not extensively documented, its structure is amenable to established synthetic routes for forming such heterocycles. The 1,3,4-oxadiazole ring is a significant pharmacophore, and its fusion with a pyridine moiety often leads to compounds with enhanced biological activity acs.org.

A common pathway to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides . The methanol group at the C4 position of this compound can be oxidized to the corresponding carboxylic acid. This acid can then be converted to an acylhydrazide, which, upon reaction with various reagents, undergoes cyclodehydration to form the desired pyridine-oxadiazole ring system.

Plausible Synthetic Route to a Pyridine-Oxadiazole Derivative:

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Oxidation of the primary alcohol | 2,3-Dimethoxyisonicotinic acid |

| 2 | Reaction with hydrazine hydrate | 2,3-Dimethoxyisonicotinohydrazide |

Furthermore, the pyridine nucleus is a cornerstone for constructing a wide variety of fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals nih.govnih.gov. Synthetic strategies such as intramolecular ring closures, cycloadditions, and oxidative cyclizations can be applied to derivatives of this compound to assemble complex polycyclic structures nih.gov.

The term "nitrogen-substituted" can refer to the introduction of various functional groups onto the pyridine ring, which contains a nitrogen atom. This compound acts as a foundational scaffold for creating a diverse array of substituted pyridine derivatives. The existing methoxy and methanol groups can be modified or used to direct the addition of new substituents onto the pyridine ring. For instance, in the synthesis of Bedaquiline analogues, the dimethoxypyridine core derived from a related starting material is a key structural component that is elaborated into a more complex, multi-substituted final product nih.gov. This demonstrates its utility as a starting point for molecules that are heavily functionalized on the pyridine framework.

Scaffold for Analogue-Based Drug Design and Chemical Library Synthesis

Analogue-based drug design is a cornerstone of modern medicinal chemistry, involving the systematic modification of a lead compound to optimize its pharmacological profile. This compound provides a rigid and well-defined scaffold that is ideal for this purpose. Its multiple functionalization points allow for the creation of focused chemical libraries, where each analogue has a specific, targeted structural change.

This approach has been successfully applied in the development of novel anti-tubercular agents. Researchers have used a 3,5-dialkoxy-4-pyridyl scaffold, structurally related to this compound, to create analogues of Bedaquiline. These efforts aimed to mitigate the cardiac liability (hERG channel inhibition) associated with the parent drug while retaining or improving its potent activity against Mycobacterium tuberculosis. This work led to the identification of preclinical candidates with more potent in vitro and in vivo anti-tubercular activity and significantly reduced hERG blockade.

Development of Regioselective Functionalization Strategies Utilizing the Pyridine Scaffold

The predictable control of substituent placement, or regioselectivity, is critical in the synthesis of complex molecules. The pyridine scaffold of this compound, with its pre-existing substituents, offers an interesting case for studying and applying regioselective functionalization strategies. The electronic properties of the two methoxy groups (electron-donating) and the pyridine nitrogen (electron-withdrawing) exert a strong influence on the reactivity of the remaining C-H bonds on the ring (at positions 5 and 6).

Modern synthetic methods allow for the direct C-H functionalization of pyridine rings, avoiding the need for pre-functionalized starting materials eurekaselect.com.

Metalation : Directed ortho-metalation is a powerful strategy for regioselective functionalization. The substituents on the ring can direct lithiation or magnesiation to an adjacent position, which can then be quenched with an electrophile to introduce a new functional group with high precision mdpi.com. For this molecule, metalation could potentially be directed to the C5 position by the C4-methanol group or to the C4 position if the methanol were first protected and the ring subjected to halogen-metal exchange. The development of such regioselective approaches is key to efficiently utilizing this scaffold in synthesis rsc.org.

Studies on the functionalization of methoxypyridines in the context of natural product synthesis have shown that the alkoxy groups can mitigate the basicity of the pyridine nitrogen, which can be advantageous in certain synthetic transformations nih.gov.

Utility in the Total Synthesis of Complex Natural Products and Analogues

The construction of natural products and their analogues is a primary driver of innovation in organic synthesis. While this compound itself has not been cited in a completed total synthesis of a natural product, its structural motifs are present in complex bioactive molecules, and its utility is clearly demonstrated in the synthesis of complex analogues of biologically active compounds.

The most prominent example is its role as a key building block in the synthesis of advanced analogues of the anti-tubercular drug Bedaquiline nih.gov. The synthesis of these diarylquinoline molecules is a complex undertaking that mirrors the challenges found in natural product synthesis. It requires the precise and stereocontrolled assembly of multiple fragments. The dimethoxypyridine moiety, derived from precursors like this compound, forms a central part of the final molecular architecture, underscoring its value in constructing sophisticated, drug-like molecules nih.gov.

Coordination Chemistry and Emerging Materials Science Applications

Ligand Properties and Metal Complex Formation

(2,3-Dimethoxypyridin-4-yl)methanol possesses potential as a ligand in coordination chemistry due to the presence of multiple donor atoms. The pyridine (B92270) nitrogen atom and the oxygen atom of the hydroxymethyl group are the most likely sites for coordination with metal ions.

Investigation of Bidentate Coordination Modes via Pyridine Nitrogen and Hydroxymethyl Oxygen

The molecular structure of this compound suggests the potential for bidentate coordination, where the compound binds to a metal center through two donor atoms simultaneously. The most probable bidentate coordination would involve the pyridine nitrogen and the oxygen of the hydroxymethyl group, forming a stable five-membered chelate ring. This mode of coordination is common for ligands containing a pyridine ring with a substituent bearing a donor atom in the adjacent position. However, no specific studies investigating or confirming this bidentate coordination mode for this compound have been found in the surveyed literature.

Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., Silver(I), Palladium(II) complexes)

The synthesis of metal complexes with pyridine-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt (e.g., silver(I) nitrate, palladium(II) chloride) with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine ring and the O-H bond of the hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution by analyzing the chemical shifts of the protons and carbons in the ligand upon coordination.

Mass Spectrometry: To confirm the molecular weight and composition of the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive evidence of the coordination mode.

While methods for the synthesis and characterization of silver(I) and palladium(II) complexes with various pyridine-containing ligands are widely reported nih.govbohrium.comresearchgate.netresearchgate.netrsc.org, no specific literature detailing the synthesis or spectroscopic data for complexes of this compound could be located.

Magnetic Susceptibility Studies for Transition Metal Complexes

Magnetic susceptibility measurements are crucial for determining the magnetic properties of transition metal complexes, which are dictated by the number of unpaired electrons in the metal's d-orbitals. gcnayanangal.comyoutube.comdalalinstitute.comtdx.cat The ligand field created by the coordinating atoms influences the splitting of these d-orbitals and, consequently, the spin state of the metal ion (high-spin or low-spin).

For a hypothetical transition metal complex of this compound, magnetic susceptibility studies would provide insight into:

The oxidation state and electronic configuration of the metal ion.

The geometry of the coordination sphere.

The nature of the magnetic interactions between metal centers in polynuclear complexes.

Despite the importance of such studies, no reports on the magnetic properties of any transition metal complexes involving this compound as a ligand were found.

Potential in Organic Optoelectronic Materials and Devices

Pyridine-containing compounds are of significant interest in the field of organic optoelectronics due to their electron-deficient nature, which can be beneficial for creating materials with specific electronic and optical properties.

Influence of the Dimethoxypyridine Moiety on Electrical and Optical Properties

The dimethoxypyridine moiety in this compound would be expected to influence the electrical and optical properties of any larger functional material it is incorporated into. The electron-donating methoxy (B1213986) groups would increase the electron density on the pyridine ring, which could affect the material's:

Luminescence: The emission and absorption wavelengths, as well as the quantum yield, could be tuned by the electronic effects of the substituents.

However, without experimental data, these influences remain theoretical. There is no specific research available that details the impact of the this compound moiety on the optoelectronic properties of any material.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for (2,3-Dimethoxypyridin-4-yl)methanol and its Derivatives

A primary objective for future research is the creation of more sustainable and efficient synthetic pathways to this compound and its derivatives. The direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine (B92270) ring is a highly sought-after strategy, as it offers a more direct route to modify complex molecules, potentially reducing the number of synthetic steps and associated waste. innovations-report.com

Current research in the broader field of pyridine chemistry focuses on several key areas that could be applied to this specific compound:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign reagents and solvents, and operate under milder conditions, is a major goal. This includes exploring metal-free C-H functionalization approaches to reduce reliance on potentially toxic and expensive heavy metals. nih.govbeilstein-journals.org

Late-Stage Functionalization: A significant challenge is the ability to modify complex molecules, such as existing drugs, in the final stages of their synthesis. innovations-report.comacs.org Developing methods to introduce the this compound moiety or its derivatives onto complex scaffolds could streamline the discovery of new pharmaceuticals. innovations-report.comacs.org

Synthesis of Derivatives: Creating a diverse library of derivatives from this compound is crucial for exploring its full potential. This involves developing versatile reactions that allow for the introduction of various functional groups, which can fine-tune the molecule's properties for specific applications, such as modulating solubility or bioavailability in drug candidates. acs.org

Exploration of Underutilized Reaction Pathways and Catalyst Development

Advancing the synthesis of functionalized pyridines like this compound hinges on the discovery of new reaction pathways and the design of innovative catalysts. While functionalization at the C2 position of the pyridine ring is well-established, achieving regioselective reactions at other positions, such as C3 and C4, remains a significant challenge. nih.gov

Future research in catalysis will likely focus on:

Transition-Metal and Rare-Earth Metal Catalysis: Significant progress has been made in using transition metals like palladium, rhodium, and nickel, as well as rare-earth metals, to catalyze the C-H functionalization of pyridines. nih.govbeilstein-journals.org Future work will aim to develop catalysts with higher selectivity for the distal positions (C3 and C4) of the pyridine ring. beilstein-journals.orgnih.gov

Photochemical Organocatalysis: A novel approach involves using light and an organic catalyst (organocatalyst) to generate pyridinyl radicals. acs.org This method offers a distinct mechanism for functionalizing pyridines, potentially leading to new types of transformations and selectivities that are different from traditional methods. acs.org

Cooperative Catalysis: The use of multiple catalysts that work in concert can achieve transformations that are not possible with a single catalyst. For instance, nickel/Lewis acid cooperative catalysis has been shown to enable the C4-selective addition of pyridines to alkenes and alkynes. acs.org

Table 1: Examples of Catalytic Systems for Pyridine Functionalization

| Catalytic System | Position Functionalized | Type of Reaction | Reference |

| Rh(III) complexes | C3 | Hydroarylation of alkynes | nih.gov |

| Palladium with 1,10-phenanthroline (B135089) ligand | C3 | Olefination | acs.org |

| Nickel/Lewis Acid with NHC ligand | C4 | Addition to alkenes/alkynes | acs.org |

| Dithiophosphoric acid (organocatalyst) | C4 | Allylation via pyridinyl radicals | acs.org |

Advanced Mechanistic Investigations of Reactivity and Selectivity

A fundamental understanding of the reaction mechanisms is essential for the rational design of new and improved synthetic methods. Probing how and why this compound reacts in a certain way allows chemists to control the outcome of reactions with greater precision.

Key areas for mechanistic investigation include:

Computational and Experimental Synergy: Combining experimental techniques with computational methods like Density Functional Theory (DFT) can provide deep insights. scispace.com DFT calculations can model reaction pathways, predict the stability of intermediates, and explain observed regioselectivity. scispace.comrsc.org

Characterization of Intermediates: Isolating and characterizing key reaction intermediates can provide direct evidence for a proposed mechanism. For example, the isolation of a bimetallic pyridine-Ni(0)-Al(III) complex has supported mechanisms for para-C-H functionalization. nih.gov

Understanding Radical Pathways: For reactions involving radical intermediates, such as those generated photochemically, techniques like Electron Spin Resonance (ESR) spectroscopy can be used to detect and characterize these highly reactive species. acs.orgresearchgate.net This helps in understanding the complex steps involved in these novel transformations. acs.orgresearchgate.net

Integration into Emerging Fields of Chemical Synthesis and Advanced Materials Science

The unique electronic and structural features of this compound make it a valuable building block for new technologies. Research is increasingly focused on incorporating such functionalized pyridines into advanced materials and complex molecular architectures.

Potential future applications include:

Materials for Optoelectronics: Pyridine derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs). acs.org Functionalized pyridines can act as hole-transporting materials (HTMs), which are crucial components in these devices. acs.org The specific substituents on the pyridine ring can be tuned to optimize the material's electronic properties and improve device performance. acs.org

Corrosion Inhibitors: Functionalized graphene oxides containing pyridine moieties have been shown to be effective corrosion inhibitors for steel. scispace.comrsc.org The pyridine groups, along with other functional groups, can form a protective film on the metal surface, preventing corrosion. scispace.com This suggests potential applications for derivatives of this compound in protecting metals in corrosive environments.

Ligands in Catalysis: Pyridine-containing molecules are widely used as chelating ligands that bind to transition metals, forming catalysts for a wide range of chemical reactions. nih.gov The specific structure of this compound could be exploited to create novel ligands for catalysis or coordination chemistry. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for (2,3-Dimethoxypyridin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves refluxing a precursor (e.g., a carbamate derivative) in a basic methanol solution (e.g., 5 M KOH) for 20 hours, followed by neutralization, extraction with ethyl acetate, and purification via column chromatography. Key parameters include reaction time, base strength, and solvent choice. For example, methanol enhances solubility of intermediates, while column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ resolve methoxy (δ ~3.3–4.3 ppm) and pyridine ring protons (δ ~7.5–8.0 ppm). Integration ratios confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software refines crystal structures from diffraction data, with SHELXL for small-molecule refinement and SHELXS for structure solution .

Q. How can purity be ensured during synthesis?

- Methodological Answer :

- Chromatography : Use preparative TLC or column chromatography with silica gel and optimized solvent systems (e.g., ethyl acetate/hexane).

- Recrystallization : Ethanol or methanol recrystallization removes impurities, monitored by melting point analysis .

Advanced Research Questions

Q. How does this compound serve as an intermediate in antineoplastic drug development?

- Methodological Answer : The compound’s pyridine core and hydroxyl/methoxy groups make it a precursor for mitochondrial Complex II inhibitors. For example, derivatives like 2,3-dimethoxy-5-(1-methoxyhexyl)pyridin-4-ol (from similar syntheses) show activity against cancer cell lines. Functionalization at the 4-position (e.g., alkylation or carbamate formation) modulates bioactivity .

Q. How can contradictions in reported biological activities of pyridine derivatives be resolved?

- Methodological Answer :

- Structural Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography to rule out positional isomerism.

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) to isolate structural effects from experimental variability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Retention Behavior Modeling : Use HPLC with varying methanol content and pH to correlate hydrophobicity/ionization with bioactivity (e.g., mitochondrial inhibition) .

- Docking Studies : Pair crystallographic data (SHELX-refined structures) with molecular docking to predict binding affinities to targets like succinate dehydrogenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.